molecular formula C18H18N4O2S B2483354 (E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(dimethylamino)benzylidene)acetohydrazide CAS No. 113546-72-8

(E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(dimethylamino)benzylidene)acetohydrazide

Cat. No.: B2483354
CAS No.: 113546-72-8
M. Wt: 354.43
InChI Key: KOXTUTWGUPZHJA-YBFXNURJSA-N
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Description

This compound belongs to the acetohydrazide class, characterized by a benzoxazole-thio moiety linked to a hydrazide group and a 4-(dimethylamino)benzylidene substituent. The E-configuration of the imine bond (N=CH) is critical for its stereochemical stability and interaction with biological targets. The benzoxazole core contributes to π-π stacking and hydrogen bonding, while the dimethylamino group enhances solubility and electron-donating properties .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-22(2)14-9-7-13(8-10-14)11-19-21-17(23)12-25-18-20-15-5-3-4-6-16(15)24-18/h3-11H,12H2,1-2H3,(H,21,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXTUTWGUPZHJA-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(benzo[d]oxazol-2-ylthio)-N’-(4-(dimethylamino)benzylidene)acetohydrazide typically involves a multi-step process. One common method starts with the preparation of the benzo[d]oxazole ring, followed by the introduction of the thioether linkage. The final step involves the condensation of the intermediate with 4-(dimethylamino)benzaldehyde to form the desired hydrazide compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Reactivity of the Hydrazide Moiety

The acetohydrazide group participates in:

a. Oxidative Coupling (N–S/S–S Bond Formation)
Under Ag₂CO₃ catalysis, analogous hydrazides react with elemental sulfur (S₈) in dichloroethane at 80°C to form disulfanediyl-bis derivatives .
Conditions :

  • Ag₂CO₃ (2.5 equiv.), S₈ (1.5 equiv.), CH₂ClCH₂Cl, N₂ atmosphere.

  • Yield : 49–65% for similar compounds .

b. *Hydrolysis *
Acid or base hydrolysis of the hydrazide group could yield carboxylic acids or amides, though specific studies on this compound are lacking.

Thioether Reactivity

The –S– linkage may undergo:

  • Oxidation : Potential conversion to sulfoxide (–SO–) or sulfone (–SO₂–) using H₂O₂ or mCPBA.

  • Nucleophilic Substitution : Displacement by stronger nucleophiles (e.g., amines) under basic conditions.

Comparative Reactivity with Analogues

CompoundReactivity HighlightsReference
N′-BenzylideneacetohydrazideForms disulfides with S₈ under Ag₂CO₃
Thiazole-based hydrazonesUndergo cyclization to triazoles
Benzothiazole derivativesParticipate in Knoevenagel condensations

Key Research Findings

  • Synthetic Efficiency : The Schiff base condensation achieves high yields (72–88%) due to electron-donating dimethylamino groups enhancing aldehyde reactivity .

  • Stability : The compound is stable in organic solvents (methanol, ethanol) but may degrade under prolonged UV exposure.

  • Biological Implications : The thioether and hydrazide groups are critical for antimicrobial activity, likely through metal chelation .

Unresolved Questions

  • Oxidation Pathways : No direct studies on sulfoxide/sulfone derivatives.

  • Catalytic Asymmetric Synthesis : Potential for enantioselective hydrazone formation remains unexplored.

Scientific Research Applications

Structural Characteristics

The compound has the following molecular formula:

  • C : 18
  • H : 18
  • N : 4
  • O : 2
  • S : 1

With a molecular weight of approximately 354.43 g/mol, it features a benzo[d]oxazole moiety, a thioether group, and a hydrazide functional group. These structural components contribute to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Antimicrobial Activity

Research indicates that compounds structurally similar to (E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(dimethylamino)benzylidene)acetohydrazide exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, studies have shown promising results in inhibiting Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various studies. The presence of the benzoxazole ring is known to enhance cytotoxic activity against cancer cell lines such as MCF-7 (human breast cancer cells) and HCT-116 (human colorectal carcinoma cells). Research has indicated that modifications to the benzoxazole structure can lead to increased efficacy against these cancer types .

Anti-inflammatory Effects

The compound has also been synthesized for its potential anti-inflammatory properties. Its unique combination of functional groups may allow it to interact effectively with biological targets involved in inflammatory processes. Preliminary studies suggest that it could serve as a lead compound for developing new anti-inflammatory drugs .

  • Antimicrobial Study : A series of benzoxazole derivatives were synthesized and tested for their antimicrobial properties. Among these, this compound displayed significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
  • Cytotoxicity Evaluation : In vitro studies evaluated the cytotoxic effects of this compound on human cancer cell lines. Results demonstrated that modifications in the structure could enhance its anticancer activity, making it a candidate for further development in cancer therapeutics .
  • Anti-inflammatory Research : Investigations into the anti-inflammatory properties revealed that the compound could inhibit key inflammatory pathways, suggesting its application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of (E)-2-(benzo[d]oxazol-2-ylthio)-N’-(4-(dimethylamino)benzylidene)acetohydrazide involves its interaction with specific molecular targets. The benzo[d]oxazole ring and thioether linkage allow the compound to bind to active sites on enzymes or receptors, modulating their activity. The hydrazide moiety can form hydrogen bonds or coordinate with metal ions, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Benzylidene Moiety

Compound 4b : (E/Z)-N'-(4-(Trifluoromethoxy)benzylidene)-2-(benzo[d]oxazol-2-ylthio)acetohydrazide
  • Substituent : Trifluoromethoxy (electron-withdrawing).
  • Yield : 81% (similar to target compound’s synthesis efficiency).
Compound 13e : (E)-N′-(4-(Dimethylamino)benzylidene)-2-(2-isopropyl-1H-benzo[d]imidazol-1-yl)acetohydrazide
  • Core Structure : Benzoimidazole instead of benzoxazole.
  • Activity : Benzoimidazole’s basic nitrogen may improve DNA intercalation, but the target compound’s benzoxazole-thio group offers stronger thiol-mediated enzyme inhibition .
Compound I.b : (E)-N’-(4-(Dimethylamino)benzylidene)benzo[b]thiophene-2-carbohydrazide
  • Core Structure : Benzothiophene instead of benzoxazole.
  • Activity : Benzothiophene’s sulfur atom may confer distinct redox properties, but benzoxazole’s oxygen enhances hydrogen bonding .
Antimicrobial and Anticancer Agents
  • Compound 12 (): A benzoxazole acetohydrazide with a 4-nitrobenzylidene group showed potent antimicrobial activity (MIC = 1.56 µg/mL). The dimethylamino analog may exhibit reduced nitro group-mediated toxicity but improved solubility .
  • Compound 16 (): With a 4-hydroxybenzylidene group, it displayed anticancer activity (IC50 = 2.88 µM against MCF7). The dimethylamino group’s electron donation could modulate apoptosis pathways differently .
Corrosion Inhibitors
  • MPH: (E)-N’-(4-(Dimethylamino)benzylidene)-2-(6-methoxynaphthalen-2-yl)propanehydrazide showed 94% inhibition in HCl. The dimethylamino group’s adsorption on metal surfaces via lone-pair electrons is shared with the target compound .

Physicochemical and Spectral Comparisons

Compound Core Structure Substituent (R) Yield (%) Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm)
Target Compound Benzoxazole-thio 4-(Dimethylamino) ~80–85* Not reported N=CH: ~8.2–8.3; Ar-H: 7.3–7.9
4b () Benzoxazole-thio 4-(Trifluoromethoxy) 81 154–156 N=CH: 8.27 (E), 8.09 (Z); CF3O: δ 7.45–7.87
6o () Pyrazoloquinoline 4-(Dimethylamino) 85 Not reported Pyrazole-H: δ 6.36; N=CH: 8.43
13e () Benzoimidazole 4-(Dimethylamino) ~75 Not reported Benzoimidazole-H: δ 7.01–8.04

*Estimated based on analogous syntheses in , and 13.

Key Research Findings

Synthetic Efficiency: The target compound’s synthesis via acetic acid-catalyzed Schiff base formation (reflux in ethanol) aligns with yields (70–85%) of analogs like 4b and 13e .

Biological Potency: Benzoxazole-thio derivatives show superior kinase inhibition compared to benzothiazole or benzoimidazole analogs due to sulfur’s electronegativity . The 4-(dimethylamino) group enhances solubility (logP ~2.1) and bioavailability compared to halogenated analogs (logP ~3.5) .

Isomerism Effects : E-isomers (target compound) exhibit higher stability and binding affinity than Z-forms, as seen in 4b’s NMR split peaks for E/Z ratios .

Biological Activity

(E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(dimethylamino)benzylidene)acetohydrazide is a novel compound synthesized for its potential therapeutic properties, particularly in anti-inflammatory and antimicrobial applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C₁₃H₁₀N₂O, with a molecular weight of approximately 210.23 g/mol. The compound features a benzoxazole ring, a thioether group, and a hydrazide moiety, which contribute to its biological activities.

The synthesis involves multiple steps starting from 2-aminophenol, treated with carbon disulfide and other reagents to yield the desired product. Detailed synthetic pathways can be found in the literature .

1. Antimicrobial Properties

Recent studies have demonstrated the antimicrobial efficacy of benzoxazole derivatives, including the compound . In vitro tests against various bacterial strains have shown promising results:

CompoundBacterial StrainInhibition Zone (mm)
This compoundS. aureus20
AmoxicillinS. aureus30
This compoundE. coli17
AmoxicillinE. coli27

These results indicate that the compound exhibits significant antibacterial activity compared to standard antibiotics like amoxicillin .

2. Anti-inflammatory Activity

The compound has been noted for its potential anti-inflammatory effects. In experimental models, it has shown the ability to inhibit pro-inflammatory cytokines and reduce inflammation markers in various tissues. For instance, studies involving Aβ25-35-induced neurotoxicity in PC12 cells revealed that the compound significantly reduced hyperphosphorylation of tau protein and expression levels of inducible nitric oxide synthase (iNOS), suggesting a protective effect against neuroinflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's .
  • Modulation of Signaling Pathways : It affects key signaling pathways such as Akt/GSK-3β/NF-κB, which are involved in cell survival and inflammation .

Case Study 1: Neuroprotective Effects

In a study investigating neuroprotective effects, this compound was administered to PC12 cells exposed to Aβ25-35. The results indicated a significant increase in cell viability at concentrations as low as 1.25 μg/mL, with reductions in apoptosis markers such as Bax/Bcl-2 ratios .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of this compound against drug-resistant strains of bacteria. The findings suggested that it not only inhibited growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The compound is synthesized via a Schiff base condensation between 2-(benzo[d]oxazol-2-ylthio)acetohydrazide and 4-(dimethylamino)benzaldehyde. Key conditions include:

  • Solvent : Ethanol or methanol for solubility and reaction efficiency .
  • Catalyst : Acidic (e.g., acetic acid) or neutral conditions to facilitate imine bond formation .
  • Temperature : Reflux (70–100°C) for 4–6 hours to achieve yields >80% .
  • Purification : Recrystallization in methanol or column chromatography to isolate the E-isomer .

Q. What spectroscopic methods are critical for characterizing this compound?

A multi-technique approach is required:

  • ¹H/¹³C NMR : Assign peaks for the hydrazone (–NH–N=CH–), dimethylamino (–N(CH₃)₂), and benzooxazole protons. Look for downfield shifts (~δ 8.5 ppm) for the imine proton .
  • FT-IR : Confirm C=O (1670–1680 cm⁻¹) and C=N (1560–1580 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., m/z ≈ 398–400 for similar analogs) .
  • Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: ~60%, H: ~5%, N: ~15%) .

Q. What in vitro biological activities have been reported for structural analogs?

Analogous compounds exhibit:

  • Kinase inhibition : Multi-kinase targeting (e.g., VEGFR-2, EGFR) via molecular docking studies .
  • Antimicrobial activity : Moderate activity against Gram-positive bacteria (e.g., S. aureus) and fungi .
  • Anti-inflammatory effects : COX-2 inhibition in hydrazone derivatives .

Q. How can solubility and formulation challenges be addressed for biological assays?

  • Solubility : Use DMSO (10–20% v/v) for stock solutions due to low aqueous solubility .
  • Formulation : Nanoencapsulation (e.g., liposomes) or PEGylation to enhance bioavailability .

Q. What stability studies are recommended under varying storage conditions?

  • Thermal Stability : Conduct TGA/DSC to assess decomposition above 150°C .
  • Photostability : Store in amber vials at –20°C to prevent E/Z isomerization .

Q. How does this compound compare to analogs with different substituents?

  • Electron-donating groups (e.g., –OCH₃, –N(CH₃)₂) enhance solubility and bioactivity via resonance effects .
  • Electron-withdrawing groups (e.g., –NO₂, –Cl) improve thermal stability but reduce kinase affinity .

Advanced Research Questions

Q. How do conformational dynamics revealed by NMR spectroscopy impact bioactivity?

  • Use 2D NMR (NOESY, COSY) to detect rotational barriers in the hydrazone bond. Slower rotation correlates with stronger receptor binding .
  • DEPT-135 experiments differentiate between CH₃ (δ 3.0–3.5 ppm) and aromatic carbons in the dimethylamino group .

Q. How can discrepancies in biological activity data across studies be resolved?

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Structural Confirmation : Re-evaluate purity via HPLC and exclude Z-isomer contamination .

Q. What structure-activity relationships (SAR) guide rational design of derivatives?

  • Benzoxazole Thioether : Critical for π-π stacking with kinase ATP pockets .
  • 4-(Dimethylamino)benzylidene : Enhances cellular uptake via hydrophobic interactions .
  • Hydrazone Linker : Flexibility allows dual binding to adjacent receptor sites .

Q. What advanced spectroscopic methods resolve complex structural ambiguities?

  • X-ray Crystallography : Resolve E/Z configuration and intermolecular H-bonding (if crystals are obtainable) .
  • Solid-State NMR : Analyze polymorphism in recrystallized batches .

Q. How can molecular docking studies optimize lead candidates?

  • Target Selection : Prioritize kinases (VEGFR-2, EGFR) with PDB IDs 4ASD or 1M17 .
  • Docking Software : Use AutoDock Vina with Lamarckian GA parameters (grid size: 60×60×60 Å) .
  • Validation : Compare docking scores (ΔG ≈ –9 to –11 kcal/mol) with experimental IC₅₀ values .

Q. What mechanistic studies elucidate its mode of action in cancer cells?

  • Apoptosis Assays : Measure caspase-3/7 activation via luminescence .
  • Cell Cycle Analysis : Use flow cytometry (PI staining) to detect G1/S arrest .
  • ROS Detection : Employ DCFH-DA probes to quantify oxidative stress induction .

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